(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride
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Overview
Description
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C8H12N2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-5-methyl-1,3-oxazole with formaldehyde and ammonia, followed by purification steps to obtain the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine is used as an intermediate in the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new medications.
Industry
Industrially, the compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for applications in manufacturing processes.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-5-methyl-1,3-oxazole: A precursor in the synthesis of the compound.
4-Oxazolemethanamine: Another oxazole derivative with similar structural features.
2-Methyl-1,3-oxazole: A simpler oxazole compound with different functional groups.
Uniqueness
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine is unique due to its specific cyclopropyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications.
Properties
IUPAC Name |
(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-5-7(4-9)10-8(11-5)6-2-3-6;;/h6H,2-4,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFHXDBPBBDLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CC2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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